molecular formula C16H32O3 B8223496 9-Hydroxyhexadecanoic acid CAS No. 17833-52-2

9-Hydroxyhexadecanoic acid

Cat. No.: B8223496
CAS No.: 17833-52-2
M. Wt: 272.42 g/mol
InChI Key: LMLPQXIASCHLIF-UHFFFAOYSA-N
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Description

9-Hydroxyhexadecanoic acid, also known as this compound, is a hydroxylated fatty acid with the chemical formula C16H32O3. It is a derivative of palmitic acid, where a hydroxyl group is attached to the ninth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of palmitic acid using specific enzymes or chemical reagents. For instance, the production of ω-hydroxy palmitic acid using fatty acid metabolism and cofactor optimization in Escherichia coli has been reported . This method involves the overexpression of biosynthetic pathways, including thioesterase from Lactobacillus reuteri, β-hydroxyacyl-ACP dehydratase from Escherichia coli, and a P450 system from Marinobacter aquaeolei and Pseudomonas putida .

Industrial Production Methods

Industrial production of 9-hydroxypalmitic acid typically involves biotechnological processes using engineered microorganisms. The optimization of cofactor levels, such as NADH, is crucial for maximizing the yield of the hydroxylated product . This approach allows for the efficient and sustainable production of 9-hydroxypalmitic acid on a larger scale.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxyhexadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the ninth carbon position makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 9-hydroxypalmitic acid to form corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the hydroxyl group to form the corresponding alkane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

9-Hydroxyhexadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-hydroxypalmitic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate mitochondrial respiration and reduce the generation of reactive oxygen species in liver mitochondria . This effect is attributed to its ionophore and protonophore properties, which influence the mitochondrial membrane potential and energy production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Hydroxyhexadecanoic acid is unique due to its specific hydroxylation at the ninth carbon position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

9-hydroxyhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLPQXIASCHLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311269
Record name 9-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17833-52-2
Record name 9-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17833-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112187
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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